1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline
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Overview
Description
1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in modulating biological pathways and has been studied for its effects on various biological targets.
Medicine: Research has explored its potential therapeutic applications, including its role in treating neurodegenerative disorders and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline involves its interaction with specific molecular targets. It may modulate various signaling pathways and exert its effects through binding to receptors or enzymes involved in these pathways .
Comparison with Similar Compounds
1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline can be compared with other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its biological activities and therapeutic potential.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its antidepressant properties.
5,6,7,8-Tetrahydroisoquinoline: Investigated for its neuroprotective effects. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
CAS No. |
88786-38-3 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
1-methyl-5-propoxy-6,7,8,9-tetrahydro-[1,2]oxazolo[5,4-c]isoquinoline |
InChI |
InChI=1S/C14H18N2O2/c1-3-8-17-13-11-7-5-4-6-10(11)12-9(2)16-18-14(12)15-13/h3-8H2,1-2H3 |
InChI Key |
YEOLGFHMDUKKFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=C(C(=NO2)C)C3=C1CCCC3 |
Origin of Product |
United States |
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